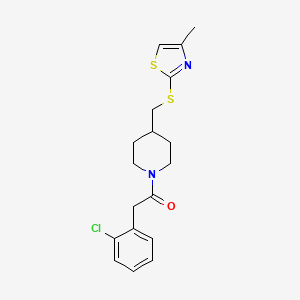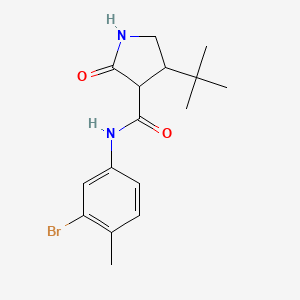
N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C16H21BrN2O2 and its molecular weight is 353.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization of Aromatic Polyamides
Research in aromatic polyamides has shown significant developments, with compounds derived from tert-butylhydroquinone and 4-tert-butylcatechol leading to materials with excellent thermal stability and solubility in various organic solvents. These materials exhibit high glass transition temperatures and are potential candidates for advanced material applications due to their transparent and tough film-forming capabilities. Studies on these compounds have demonstrated their utility in creating high-performance polymeric materials with desirable physical properties for industrial applications, such as coatings, films, and fibers (Yang et al., 1999; Hsiao et al., 2000).
Electrochromic Polyamides
The development of electrochromic polyamides based on aromatic diamine monomers introduces materials with promising electrochromic and thermal properties. These compounds can change color when an electric potential is applied, making them suitable for applications in smart windows, displays, and other electrochromic devices. The solubility of these polyamides in organic solvents and their ability to form tough, flexible films add to their practical applications. The thermal stability and electrochromic performance of these materials have been enhanced through the introduction of di-tert-butyl substituents, showcasing the versatility and potential of such compounds in advanced material sciences (Hsiao et al., 2009).
特性
IUPAC Name |
N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c1-9-5-6-10(7-12(9)17)19-15(21)13-11(16(2,3)4)8-18-14(13)20/h5-7,11,13H,8H2,1-4H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVBCUIIYCPBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(CNC2=O)C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2616417.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B2616418.png)
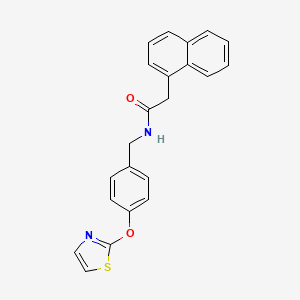
![3-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}-2-[(3-HYDROXYPROPYL)AMINO]PROPANOIC ACID](/img/structure/B2616422.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide](/img/structure/B2616425.png)
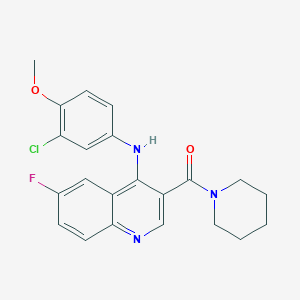
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2616428.png)
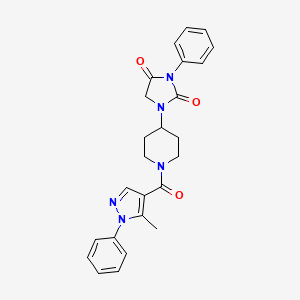
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide](/img/structure/B2616431.png)
![11-(4-Butoxyphenyl)-4-ethyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2616432.png)

